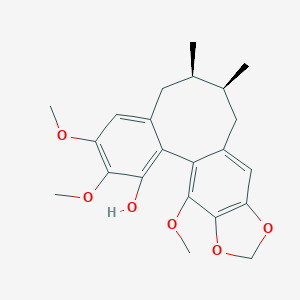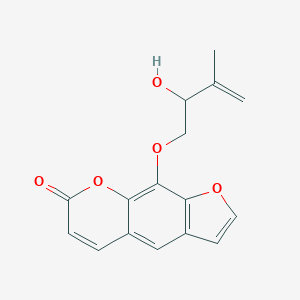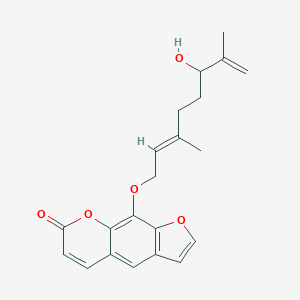
Ácido acetilursólico
Descripción general
Descripción
Acetylursolic acid, also known as Ursolic acid acetate, is a natural product found in Salvia miltiorrhiza, Callistemon citrinus, and other organisms . It has a molecular formula of C32H50O4 and a molecular weight of 498.7 g/mol .
Synthesis Analysis
Acetylursolic acid can be synthesized from ursolic acid through acetylation . This process involves the modification at position C-3 and C-28 . The simplicity of the 3-acetyl derivative makes it a good candidate for further mechanistic studies .
Molecular Structure Analysis
The IUPAC name for Acetylursolic acid is 10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid . It has 10 defined stereocentres .
Physical And Chemical Properties Analysis
Acetylursolic acid has a density of 1.1±0.1 g/cm³, a boiling point of 567.6±50.0 °C at 760 mmHg, and a flash point of 171.7±23.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 64 Ų .
Aplicaciones Científicas De Investigación
Actividad antiproliferativa
Se ha descubierto que el ácido acetilursólico tiene una actividad antiproliferativa significativa. Se ha demostrado que inhibe la proliferación de células de melanoma . La GI50 (la concentración del fármaco que inhibe el crecimiento celular en un 50%) del ácido acetilursólico en las células A375 es de 32 µM . Esto sugiere que el ácido acetilursólico podría usarse potencialmente como un agente terapéutico en el tratamiento del melanoma.
Propiedades antimigratorias
La investigación ha demostrado que el ácido acetilursólico tiene propiedades antimigratorias . Sin embargo, es importante tener en cuenta que la 3-acetilación del ácido ursólico suprime sus propiedades antimigratorias . Esto sugiere que si bien el ácido acetilursólico tiene potencial como agente antimigratorio, se necesita más investigación para comprender completamente su mecanismo de acción.
Mecanismo apoptótico
Se ha descubierto que el ácido acetilursólico induce apoptosis, o muerte celular programada, en las células cancerosas . Aumenta significativamente tanto las poblaciones apoptóticas tempranas como tardías, activa las caspasas 3/7 (48-72 h) y aumenta Bax al tiempo que atenúa la expresión de Bcl-2 . Esto sugiere que el ácido acetilursólico podría usarse para inducir apoptosis en las células cancerosas, inhibiendo así su crecimiento y proliferación.
Arresto del ciclo celular
Se ha descubierto que el ácido acetilursólico detiene el ciclo celular en la fase S . Esto significa que evita que las células progresen a través del ciclo celular, inhibiendo así su crecimiento y proliferación. Esta propiedad podría explotarse potencialmente en el desarrollo de nuevas terapias contra el cáncer.
Cambios morfológicos
Se ha descubierto que el ácido acetilursólico induce fuertes cambios morfológicos en las células de melanoma A375 . Esto sugiere que podría usarse potencialmente para alterar la morfología de las células cancerosas, inhibiendo así su capacidad de crecer y diseminarse.
Efectos sinérgicos con otros compuestos
La investigación ha demostrado que el ácido ursólico puede actuar en sinergia con otros compuestos, como la quercetina, para reducir la migración celular . Esto sugiere que el ácido acetilursólico podría usarse potencialmente en combinación con otros compuestos para mejorar sus efectos contra el cáncer.
Mecanismo De Acción
Target of Action
Acetylursolic acid, a derivative of ursolic acid, is a triterpene with diverse biological activities . It primarily targets molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mTOR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands .
Mode of Action
The compound interacts with its targets by inhibiting their activity, thereby disrupting the normal functioning of the cell signaling cascades . This results in changes in the cellular environment, leading to the inhibition of tumor progression and sensitization to conventional treatment drugs .
Biochemical Pathways
The affected pathways primarily involve cell signaling cascades. The inhibition of Akt, mTOR, and ERK disrupts these pathways, leading to downstream effects that include the inhibition of tumor progression and increased sensitization to conventional treatment drugs .
Pharmacokinetics
Ursolic acid, from which acetylursolic acid is derived, is a hydrophobic compound. It is usually chemically modified to increase its bioavailability prior to administration . .
Result of Action
The molecular and cellular effects of acetylursolic acid’s action primarily involve the inhibition of tumor progression and increased sensitization to conventional treatment drugs . It has also been found to have anti-proliferative and anti-migratory activities .
Action Environment
The action, efficacy, and stability of acetylursolic acid can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature may affect its solubility and hence its bioavailability . .
Propiedades
IUPAC Name |
10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFUCJXOLZAQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7372-30-7 | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 °C | |
| Record name | Acetylursolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036008 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



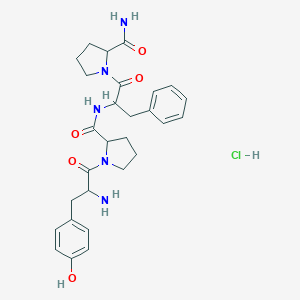


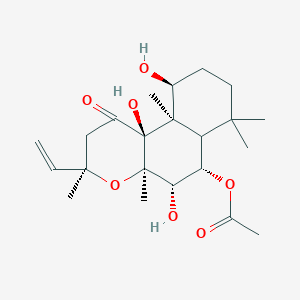


![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)


![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)
